molecular formula C29H23N3O3S B2528418 N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide CAS No. 329903-28-8

N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide

Cat. No. B2528418
M. Wt: 493.58
InChI Key: FVGCROTUFKPRNN-UHFFFAOYSA-N
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Description

The compound "N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide" is a benzamide derivative, which is a class of compounds known for their biological activities and applications in material science. Benzamide derivatives are synthesized through various methods and have been studied for their molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of aminophenols with benzoylisothiocyanates, as described in the chemoselective N-benzoylation process . This method leads to the formation of N-(hydroxyphenyl)benzamides, which are compounds of biological interest. The synthesis can also involve the use of microwave irradiation, which provides a cleaner, more efficient, and faster method for the synthesis of substituted benzamides . Additionally, the synthesis of benzamide derivatives can be achieved through the reaction of ammonium thiocyanate and aroyl chlorides with 2-aminobenzamide .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation . For example, the structure of a novel benzamide was determined to crystallize in a triclinic system, and the geometrical parameters obtained from XRD studies were in good agreement with calculated values using density functional theory (DFT) . Similarly, the crystal structure of other benzamide derivatives has been determined, revealing strong intramolecular hydrogen bonds and providing insights into the molecular packing [7, 9].

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and ring-opening reactions. For instance, substituted benzamides were synthesized through base-catalyzed direct cyclization of corresponding thioureas with 2-bromoacetone . A ring-opening reaction of a benzoxazinone with an aniline derivative was also reported, leading to the synthesis of a new bis amide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, glass transition temperatures, and thermal stability, can be influenced by the substitution pattern on the benzamide moiety . The electronic properties, including HOMO and LUMO energies, and thermodynamic properties can be calculated using DFT, providing insights into the chemical reactivity of the molecule [3, 4]. Additionally, the antioxidant properties of benzamide derivatives can be determined using free radical scavenging tests .

Scientific Research Applications

Chemoselective Synthesis

Chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates is a noted application, producing N-(2-hydroxyphenyl)benzamides. These compounds are of biological interest, identified through chemical tests and spectral data (IR, 1H and 13C NMR), suggesting the potential for further chemical and pharmacological studies (Singh, Lakhan, & Singh, 2017).

Antimicrobial Properties

New acylthiourea derivatives, including 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, demonstrate significant antimicrobial activity against various bacterial and fungal strains at low concentrations. This suggests their potential as leads for developing new antimicrobial agents (Limban et al., 2011).

Anticancer Evaluation

The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown moderate to excellent anticancer activity against several cancer cell lines. Such compounds exhibit potential as anticancer agents, warranting further investigation (Ravinaik et al., 2021).

Enzyme Inhibition

The synthesis and pharmacological evaluation of N-(3-hydroxyphenyl)benzamide and its derivatives highlight their activity against various enzymes. Such compounds are explored for their potential therapeutic applications, particularly in treating conditions requiring enzyme inhibition (Abbasi et al., 2014).

Catalyst for Synthesis

Keggin heteropolyacids are used as environmentally benign catalysts for synthesizing 2-Benzoylamino-N-phenyl-benzamide derivatives under solvent-free conditions and microwave irradiations. This method emphasizes green chemistry principles in synthesizing pharmacologically relevant compounds (Ighilahriz-Boubchir et al., 2017).

properties

IUPAC Name

2-(benzoylcarbamothioylamino)-N-(2-benzoyl-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O3S/c1-19-16-17-25(23(18-19)26(33)20-10-4-2-5-11-20)30-28(35)22-14-8-9-15-24(22)31-29(36)32-27(34)21-12-6-3-7-13-21/h2-18H,1H3,(H,30,35)(H2,31,32,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGCROTUFKPRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide

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